molecular formula C19H29NO2 B2810809 Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate CAS No. 2248293-40-3

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate

Cat. No.: B2810809
CAS No.: 2248293-40-3
M. Wt: 303.446
InChI Key: HYNDSGZWCGPEMP-UHFFFAOYSA-N
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Description

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including agriculture, pharmaceuticals, and materials science, due to their diverse chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate typically involves the reaction of tert-butyl chloroformate with N-(cyclohexylmethyl)-N-(2-methylphenyl)amine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically involving the tert-butyl group.

    Reduction: Reduction reactions may target the carbamate group, leading to the formation of amines.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Oxidation of the tert-butyl group can lead to the formation of tert-butyl alcohol.

    Reduction: Reduction of the carbamate group can yield N-(cyclohexylmethyl)-N-(2-methylphenyl)amine.

    Substitution: Substitution reactions on the aromatic ring can produce various substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May serve as a probe to study enzyme-catalyzed reactions involving carbamates.

    Medicine: Potential use as a pharmaceutical agent due to its biological activity.

    Industry: Utilized in the production of materials with specific properties, such as polymers.

Mechanism of Action

The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by forming a stable carbamate-enzyme complex. This interaction can disrupt normal cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(cyclohexylmethyl)-N-(phenyl)carbamate
  • Tert-butyl N-(cyclohexylmethyl)-N-(3-methylphenyl)carbamate
  • Tert-butyl N-(cyclohexylmethyl)-N-(4-methylphenyl)carbamate

Uniqueness

Tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate is unique due to the specific positioning of the methyl group on the aromatic ring, which can influence its chemical reactivity and biological activity. This positional isomerism can lead to differences in how the compound interacts with other molecules, making it distinct from its analogs.

Properties

IUPAC Name

tert-butyl N-(cyclohexylmethyl)-N-(2-methylphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO2/c1-15-10-8-9-13-17(15)20(18(21)22-19(2,3)4)14-16-11-6-5-7-12-16/h8-10,13,16H,5-7,11-12,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYNDSGZWCGPEMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N(CC2CCCCC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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